(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
CAS No.:
Cat. No.: VC18236066
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid -](/images/structure/VC18236066.png)
Specification
Molecular Formula | C13H23NO5 |
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Molecular Weight | 273.33 g/mol |
IUPAC Name | (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9+/m1/s1 |
Standard InChI Key | YKLNULGKYIWMBK-BDAKNGLRSA-N |
Isomeric SMILES | CC(C)(C)O[C@@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid, reflects its stereochemical configuration at the 2nd and 3rd positions of the azetidine ring. The tert-butoxy group at position 3 and the tert-butoxycarbonyl (Boc) group at position 1 act as protective moieties, while the carboxylic acid at position 2 enhances solubility and reactivity. The stereochemistry is critical for interactions in biological systems and asymmetric synthesis .
Physical and Chemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 275.34 g/mol |
Purity | ≥95% |
Storage Conditions | 4°C, dry environment |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The Boc groups impart steric bulk, reducing crystallization tendencies and enhancing stability during synthetic procedures. The carboxylic acid group enables salt formation, facilitating purification .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Azetidine Ring Formation: Cyclization of β-amino alcohols via intramolecular nucleophilic substitution, often catalyzed by bases such as potassium carbonate.
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Protective Group Installation: Sequential introduction of tert-butoxy and Boc groups using tert-butyl chloroformate under anhydrous conditions.
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Carboxylic Acid Functionalization: Oxidation of a primary alcohol intermediate using Jones reagent () or potassium permanganate () .
A representative reaction pathway is illustrated below:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (typically >80%) and reduce waste. Automated systems control reaction parameters (temperature, pH) to minimize epimerization, preserving stereochemical integrity. Green chemistry principles are prioritized, with solvent recovery systems reducing environmental impact .
Reactivity and Functionalization
Key Reaction Pathways
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Oxidation: The carboxylic acid can be further oxidized to α-keto acids using strong oxidizing agents, though over-oxidation risks ring degradation.
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Reduction: Lithium aluminum hydride () reduces the carboxylic acid to a primary alcohol, yielding (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-methanol.
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Nucleophilic Substitution: The Boc group is selectively removed with trifluoroacetic acid (), exposing the secondary amine for further derivatization .
Stability Considerations
The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions. Storage at 4°C in amber vials prevents photodegradation.
Applications in Drug Development
Peptidomimetics
The rigid azetidine scaffold mimics proline residues in peptides, enabling the design of protease-resistant analogs. For example, substituting proline with this compound in angiotensin-converting enzyme (ACE) inhibitors improves metabolic stability .
PROTAC Molecules
The carboxylic acid serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. This application exploits the compound’s biocompatibility and synthetic versatility.
Comparison with Structural Analogs
The tert-butoxy groups in the target compound enhance lipophilicity, improving blood-brain barrier penetration relative to simpler analogs .
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